molecular formula C8H6N2O2 B147325 6-Nitroindole CAS No. 4769-96-4

6-Nitroindole

Cat. No.: B147325
CAS No.: 4769-96-4
M. Wt: 162.15 g/mol
InChI Key: PSWCIARYGITEOY-UHFFFAOYSA-N
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Description

6-Nitroindole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. The indole nucleus is known for its aromatic properties and biological activities. This compound, specifically, is characterized by the presence of a nitro group at the sixth position of the indole ring, which imparts unique chemical and biological properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitroindole typically involves the nitration of indole. One common method is the reaction of indole with nitric acid in the presence of sulfuric acid, which introduces the nitro group at the sixth position. The reaction conditions often require careful control of temperature and concentration to ensure the selective nitration of the indole ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the nitration process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

6-Nitroindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Nitroindole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The biological effects of 6-Nitroindole are primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the indole nucleus can bind to specific receptors or enzymes, modulating their activity and influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of the nitro group, which influences its reactivity and biological activity. The position of the nitro group can affect the electronic distribution within the indole ring, leading to distinct chemical and biological properties compared to other nitroindole derivatives .

Properties

IUPAC Name

6-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-10(12)7-2-1-6-3-4-9-8(6)5-7/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWCIARYGITEOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197242
Record name 6-Nitro-1H-indole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4769-96-4
Record name 6-Nitroindole
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Record name 6-Nitro-1H-indole
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Record name 4769-96-4
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Record name 6-Nitro-1H-indole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the applications of 6-Nitro-1H-indole in analytical chemistry?

A1: 6-Nitro-1H-indole derivatives have shown promise as matrices for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry and imaging. Specifically, derivatives like 2,3-dimethyl-6-nitro-1H-indole (2,3,6-DMNI) enhance ionization in the negative ion mode for improved detection of certain analytes. []

Q2: How does the structure of 6-Nitro-1H-indole derivatives impact their effectiveness as MALDI matrices?

A2: The presence of the nitro group and the position of methyl substitutions on the indole ring influence the ionization efficiency of 6-Nitro-1H-indole derivatives. For instance, 3,4-MNI exhibited superior performance compared to other derivatives in analyzing complex mixtures, highlighting the importance of structural modifications. []

Q3: Has 6-Nitro-1H-indole been studied using computational chemistry methods?

A3: Yes, Ethyl 6-nitro-1H-indole-3-carboxylate (ENHIC), a derivative of 6-Nitro-1H-indole, has been investigated using Density Functional Theory (DFT) calculations. These studies provided insights into its molecular geometry, vibrational characteristics, and electronic properties, contributing to a deeper understanding of its potential applications. []

Q4: Are there any reported biological applications of 6-Nitro-1H-indole derivatives?

A4: Research indicates that thiosemicarbazones derived from 6-nitro-1H-indole-2,3-dione, when complexed with metals like lead and iron, exhibit notable antimicrobial activity against various pathogenic bacteria and fungi. These findings suggest potential avenues for developing novel antimicrobial agents. []

Q5: Can 6-Nitro-1H-indole undergo electrochemical transformations?

A5: Electrochemical methods offer an efficient route to synthesize N-protected indole derivatives from 6-Nitro-1H-indole. This green chemistry approach utilizes a simple divided cell and avoids the need for harsh oxidizing reagents or metal catalysts, making it a sustainable alternative for producing valuable indole compounds. []

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